

2-Amino-5-bromobenzamide: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromobenzamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzamide is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including an aromatic ring substituted with an amino group, a bromine atom, and a carboxamide moiety, provide multiple reactive sites for chemical modification. This allows for the construction of a diverse array of complex molecules with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and extensive applications of **2-amino-5-bromobenzamide** as a key starting material in the development of novel therapeutic agents. It is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

2-Amino-5-bromobenzamide is a white to off-white solid organic compound with the chemical formula $C_7H_7BrN_2O$.^[1] It is soluble in various organic solvents like ethanol and ether.^[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **2-Amino-5-bromobenzamide**

Property	Value	Reference
Molecular Formula	C ₇ H ₇ BrN ₂ O	[1]
Molar Mass	215.05 g/mol	[1]
Melting Point	189-191 °C	[3]
Boiling Point	291.2 ± 25.0 °C at 760 Torr	[3]
Density	1.698 ± 0.06 g/cm ³	[3]
pKa	15.15 ± 0.50 (Predicted)	[3]

A common and efficient method for the synthesis of **2-amino-5-bromobenzamide** involves the bromination of 2-aminobenzamide using N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.[4] This reaction proceeds with high yield and provides the desired product with good purity after recrystallization.[4]

Applications in Medicinal Chemistry

The structural motif of **2-amino-5-bromobenzamide** is a privileged scaffold found in a variety of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, central nervous system (CNS) modulating, and antimicrobial effects.[4]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[5] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[6][7] The benzamide moiety is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD⁺ substrate.[6] **2-Amino-5-bromobenzamide** serves as a valuable starting material for the synthesis of potent PARP inhibitors.

Table 2: Representative PARP Inhibitors and their Potency

Compound	Target	IC ₅₀ (nM)	Note
Olaparib	PARP-1/2	-	FDA-approved PARP inhibitor.[8]
Rucaparib	PARP-1/2	-	FDA-approved PARP inhibitor.[8]
Niraparib	PARP-1/2	-	FDA-approved PARP inhibitor.[6]
Talazoparib	PARP-1/2	-	FDA-approved PARP inhibitor.[5]
Y49	PARP-1	0.96	A highly selective PARP-1 inhibitor.[4]
Y49	PARP-2	61.90	Demonstrates selectivity for PARP-1 over PARP-2.[4]

Note: While **2-amino-5-bromobenzamide** is a key starting material for benzamide-based PARP inhibitors, the specific IC₅₀ values for inhibitors directly synthesized from this starting material were not available in the searched literature. The table provides context with known PARP inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. Various small molecule inhibitors have been developed to target CDKs, and the 2-aminobenzamide scaffold can be utilized in their synthesis.

Table 3: Representative CDK Inhibitors and their Potency

Compound	Target	IC ₅₀ (nM)	Note
Palbociclib	CDK4/6	-	FDA-approved CDK inhibitor.
Ribociclib	CDK4/6	-	FDA-approved CDK inhibitor.
Abemaciclib	CDK4/6	-	FDA-approved CDK inhibitor.
13ea	CDK9	170	A dual CDK9/HDAC inhibitor.[5]
13ea	HDAC1	1730	A dual CDK9/HDAC inhibitor.[5]
13ea	HDAC3	1110	A dual CDK9/HDAC inhibitor.[5]

Note: The table provides examples of CDK inhibitors. While the 2-aminobenzamide core is relevant to kinase inhibitor design, specific examples directly synthesized from **2-amino-5-bromobenzamide** with corresponding IC₅₀ values were not explicitly found in the search results.

Antimicrobial Agents

Derivatives of 2-aminobenzamide have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve the inhibition of essential metabolic pathways in these microorganisms.

Table 4: Antimicrobial Activity of Representative Benzamide Derivatives

Compound	Organism	MIC (µM)	Note
Sulfonamide 5	Gram-positive & Gram-negative bacteria	0.22-1.49	A sulfonamide derivative of a bromo/nitropyridinyl benzamide.[2]
Compound 5a	B. subtilis	6.25 (µg/mL)	A para-hydroxy benzamide derivative. [9]
Compound 5a	E. coli	3.12 (µg/mL)	A para-hydroxy benzamide derivative. [9]
Compound 6b	E. coli	3.12 (µg/mL)	A para-hydroxy benzamide derivative. [9]
Compound 6c	B. subtilis	6.25 (µg/mL)	A para-hydroxy benzamide derivative. [9]

Note: The table shows the antimicrobial activity of various benzamide derivatives. While these are not all direct derivatives of **2-amino-5-bromobenzamide**, they highlight the potential of the broader class of compounds.

Experimental Protocols

Synthesis of 2-Amino-5-bromobenzamide

A general procedure for the synthesis of **2-amino-5-bromobenzamide** involves the reaction of 2-aminobenzamide with N-bromosuccinimide (NBS).

Materials:

- 2-aminobenzamide
- N-bromosuccinimide (NBS)

- Acetonitrile
- Ice-cold water

Procedure:

- Dissolve 2-aminobenzamide (1.0 equivalent) in acetonitrile at room temperature.
- Add N-bromosuccinimide (1.05 equivalents) to the solution with stirring.
- Continue stirring the reaction mixture at room temperature for 30 minutes.
- Quench the reaction by adding ice-cold water.
- Collect the resulting precipitate by filtration.
- Recrystallize the crude product from acetonitrile to afford pure **2-amino-5-bromobenzamide**.

Representative Synthesis of a Benzamide Derivative

The following is a general protocol for the acylation of anilines, a common step in the synthesis of more complex derivatives from aminobenzamides.^[4]

Materials:

- Substituted aniline (e.g., **2-amino-5-bromobenzamide**) (1 equivalent)
- Triethylamine (1 equivalent)
- Chloroacetyl chloride (1.2 equivalents)
- Dichloromethane (CH_2Cl_2)
- 2M HCl, Water, Saturated aqueous NaHCO_3 , Brine
- Anhydrous Na_2SO_4

Procedure:

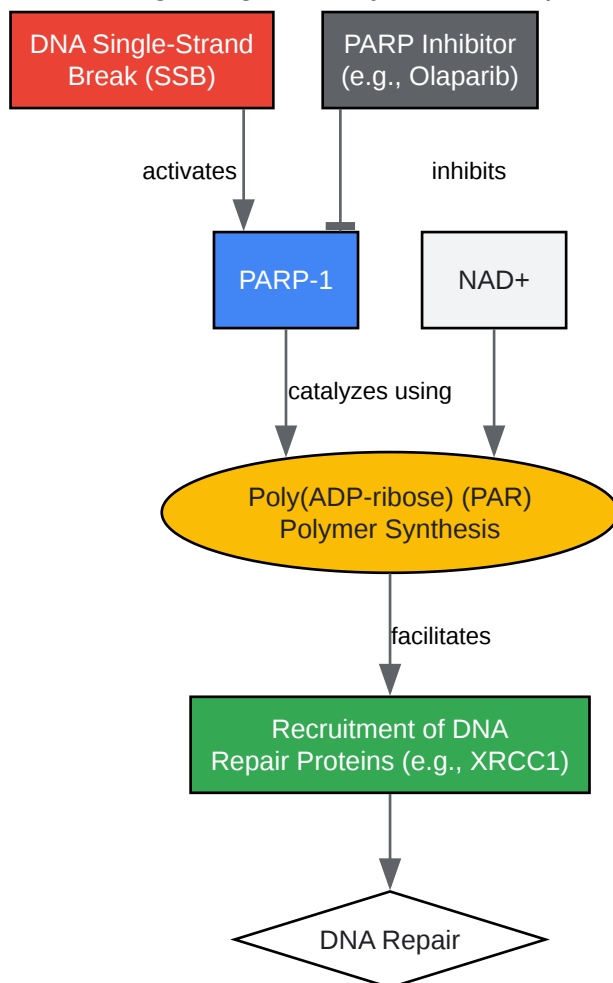
- Dissolve the aniline and triethylamine in dichloromethane in a flask.
- Cool the solution to 0°C in an ice bath.
- Add chloroacetyl chloride dropwise over 15 minutes, maintaining the temperature at 0°C.
- Stir the mixture at 0°C for 1 hour.
- Allow the reaction to warm to room temperature and stir overnight.
- Dilute the reaction mixture with additional dichloromethane.
- Wash the organic layer sequentially with 2M HCl, water, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer with anhydrous Na₂SO₄.
- Remove the solvent under reduced pressure to yield the desired 2-chloroacetamide product.

[4]

Visualizations

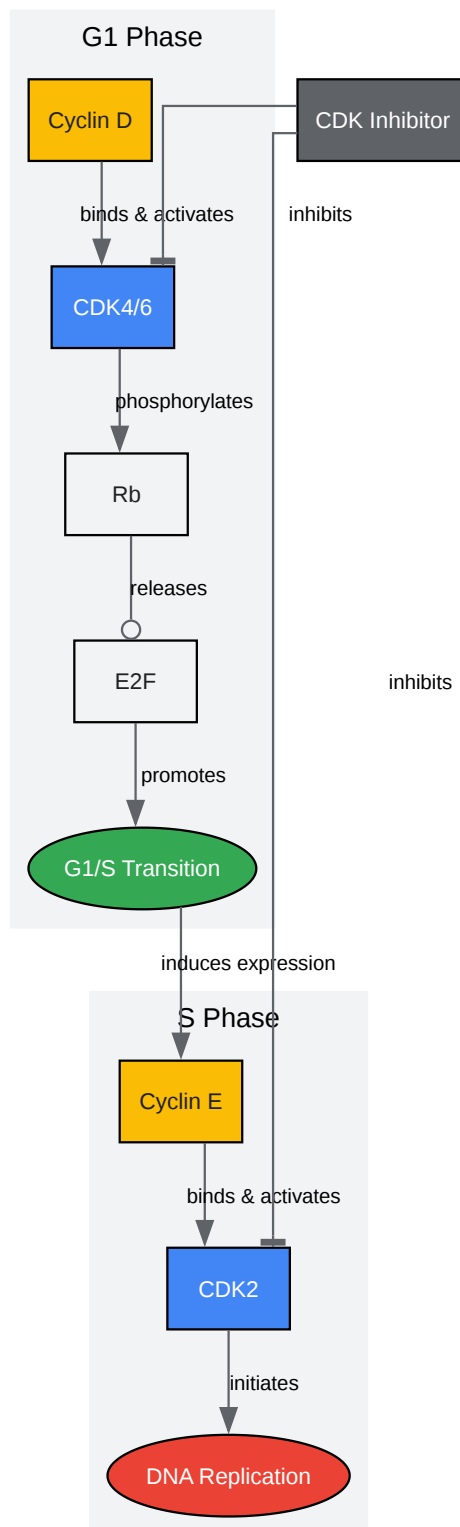
Signaling Pathways and Experimental Workflows

PARP Signaling Pathway in DNA Repair

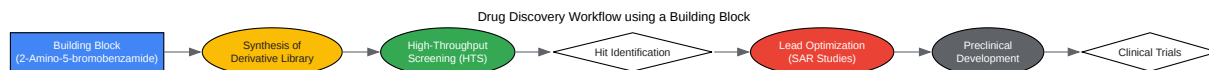
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PARP signaling pathway in DNA single-strand break repair.

CDK Signaling in Cell Cycle Progression

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Simplified CDK signaling pathway in cell cycle progression.



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General experimental workflow for drug discovery.

Conclusion

2-Amino-5-bromobenzamide has proven to be a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups allow for the efficient construction of diverse molecular scaffolds. The demonstrated utility of its derivatives as potent inhibitors of key therapeutic targets such as PARP and CDKs, as well as their potential as antimicrobial agents, highlights the significance of this compound in modern drug discovery. The continued exploration of new synthetic methodologies and the expansion of the chemical space around the **2-amino-5-bromobenzamide** core hold significant promise for the development of next-generation therapeutics for a variety of diseases. This technical guide serves as a foundational resource to aid researchers in harnessing the full potential of this important chemical entity.

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- To cite this document: BenchChem. [2-Amino-5-bromobenzamide: A Versatile Scaffold in Modern Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060110#2-amino-5-bromobenzamide-as-a-building-block-in-medicinal-chemistry]

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